

Comparative Analysis of AAT-008 and Radiotherapy Combination in Preclinical Cancer Models

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Compound of Interest		
Compound Name:	AAT-008	
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Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of **AAT-008**, a selective prostaglandin E2 (PGE2) EP4 receptor antagonist, when combined with radiotherapy (RT) in a preclinical murine colon cancer model. While initial investigations sought to compare **AAT-008** with other kinase inhibitors, current research highlights its potent synergy with radiotherapy, a cornerstone of cancer treatment. This document summarizes the key experimental data, details the methodologies employed, and illustrates the underlying biological pathways and experimental workflows.

Mechanism of Action: AAT-008 and Radiotherapy

AAT-008 is an orally active and selective antagonist of the prostaglandin EP4 receptor.[1] In the tumor microenvironment, PGE2, often overproduced by cancer cells, signals through the EP4 receptor on various immune cells.[2] This signaling cascade promotes an immunosuppressive environment by inhibiting the recruitment and function of dendritic cells (DCs), hindering the infiltration and activity of effector T cells (Teff), and promoting the function of regulatory T cells (Tregs).[2] By blocking the EP4 receptor, **AAT-008** aims to reverse this immunosuppression.

Radiotherapy, while directly killing cancer cells, can also induce an immunogenic response. However, the efficacy of this response can be dampened by the PGE2-mediated immunosuppressive signaling.[2] The synergistic hypothesis is that by administering **AAT-008**,



the immunosuppressive effects of PGE2 are negated, thereby unleashing a more potent antitumor immune response in conjunction with the immunogenic effects of radiotherapy.[3]

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the combination of **AAT-008** and radiotherapy in a CT26WT murine colon cancer model.[3][4]

Table 1: Tumor Growth Delay

This table outlines the mean tumor doubling time under different treatment regimens. A longer doubling time indicates a more effective anti-tumor response.

Treatment Group	Mean Tumor Doubling Time (Days) - Once Daily AAT-008	Mean Tumor Doubling Time (Days) - Twice Daily AAT-008
Vehicle (Control)	5.9	4.0
AAT-008 (10 mg/kg)	6.3	4.6
AAT-008 (30 mg/kg)	6.9	5.5
Radiotherapy (RT) Alone (9 Gy)	8.8	6.1
AAT-008 (10 mg/kg) + RT	11.0	16.5
AAT-008 (30 mg/kg) + RT	18.2	21.1

Data sourced from Manabe Y, et al. Transl Cancer Res. 2023.[3][4]

Table 2: Immune Cell Population Analysis in Tumors

This table presents the changes in the populations of key immune cells within the tumor microenvironment following treatment, as determined by flow cytometry.



Treatment Group	Mean Effector T cell (Teff) Proportion (%)	Mean Regulatory T cell (Treg) Proportion (%)	Mean Teff/Treg Ratio
RT Alone (9 Gy)	31	4.0	10
AAT-008 (10 mg/kg) + RT	43	Not Reported	Not Reported
AAT-008 (30 mg/kg) +	Not Reported	1.5	22

Data sourced from Manabe Y, et al. Transl Cancer Res. 2023.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Manabe Y, et al.[2][3]

In Vivo Tumor Growth Delay Assay

- Animal Model: 6-week-old female Balb/c mice.[2]
- Tumor Cell Line: CT26WT, a murine colon cancer cell line.[2]
- Tumor Implantation: 2 x 10^5 CT26WT cells were implanted subcutaneously into the right gluteal region of the mice.
- Treatment Groups:
 - Vehicle control (methyl cellulose administered orally).
 - AAT-008 administered orally at doses of 3, 10, and 30 mg/kg/day (either once or twice daily).[4]
 - Radiotherapy (RT) as a single 9 Gy dose.[4]
 - o Combination of AAT-008 and RT.



- Treatment Schedule:
 - AAT-008 or vehicle was administered for up to 19 days.[4]
 - On day 3, tumors were locally irradiated.[4]
 - On the day of irradiation, AAT-008 was administered 3 hours prior to RT.[2]
- Endpoint: Tumor sizes were measured every other day, and the time for the tumor to double in size was calculated.

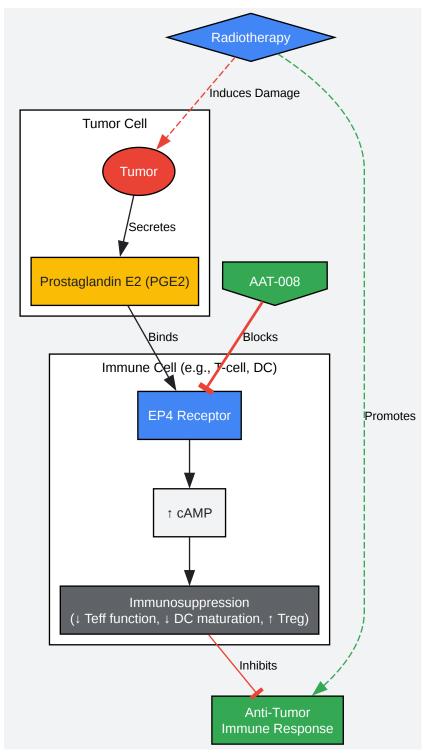
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

- Animal Model and Tumor Implantation: Same as the tumor growth delay assay.
- Treatment Schedule:
 - First Series (Teff analysis): AAT-008 (10 mg/kg/day) was administered from day 0 to 18, with RT (9 Gy) on day 3. Tumors were analyzed on day 19.[4]
 - Second Series (Treg and Teff/Treg ratio analysis): AAT-008 (30 mg/kg/day) was administered from day 0 to 12, with RT (9 Gy) on day 3. Tumors were analyzed on day 13.
 [3][5]
- Sample Preparation:
 - Tumors were excised and mechanically dissociated into single-cell suspensions.
 - Red blood cells were lysed, and the remaining cells were washed.
- Antibody Staining:
 - Cells were stained with fluorescently labeled antibodies specific for immune cell markers.
 - Effector T cells (Teff) were identified as CD45+CD8+CD69+.[4]
 - Regulatory T cells (Treg) were identified as CD4+FoxP3+.[3]



 Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer to determine the proportion of each immune cell population within the tumor.

Visualizations Signaling Pathway Diagram



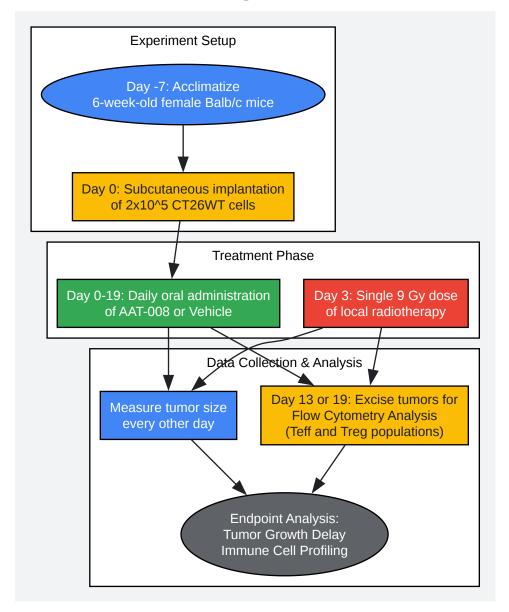




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Caption: PGE2-EP4 signaling pathway in the tumor microenvironment and points of intervention by **AAT-008** and Radiotherapy.

Experimental Workflow Diagram



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Caption: Workflow for the in vivo study of **AAT-008** and radiotherapy in a murine colon cancer model.



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